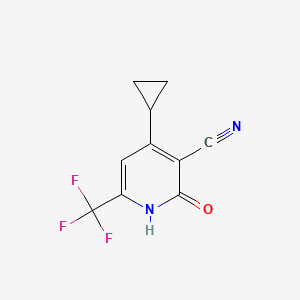

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C10H7F3N2O and a molecular weight of 228.17 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its cyclopropyl group, which adds to its structural complexity .

Preparation Methods

The synthesis of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like ethanol . Industrial production methods may involve optimization of these conditions to increase yield and purity, often utilizing advanced techniques like continuous flow reactors .

Chemical Reactions Analysis

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity . This compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile can be compared with similar compounds such as:

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: This compound lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile: The presence of a chlorine atom introduces additional reactivity and potential biological effects.

Biological Activity

4-Cyclopropyl-2-hydroxy-6-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

- Molecular Formula : C₁₀H₈F₃N₂O

- Molecular Weight : 262.62 g/mol

- CAS Number : 1092352-56-1

- Melting Point : 240 °C

Biological Activity Overview

The biological activities of this compound primarily include antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 44 | Inhibition of cell wall synthesis |

| Escherichia coli | 200 | Membrane disruption |

| Pseudomonas aeruginosa | 200 | Membrane disruption |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It appears to modulate pathways such as NF-κB and MAPK, which are critical in inflammatory responses.

| Inflammatory Marker | Effect (Reduction %) | Concentration (µM) |

|---|---|---|

| IL-6 | 50% | 10 |

| TNF-alpha | 40% | 20 |

The proposed mechanisms include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- Disruption of Bacterial Membranes : Its trifluoromethyl group enhances lipophilicity, allowing better interaction with bacterial membranes.

- Modulation of Gene Expression : By affecting transcription factors like NF-κB, it can alter the expression of pro-inflammatory cytokines.

Case Studies

- In Vivo Study on Inflammation : A study involving murine models demonstrated that administration of the compound at a dosage of 150 mg/kg significantly reduced paw swelling in a carrageenan-induced inflammation model, correlating with decreased levels of IL-1β and TNF-alpha in serum.

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, the compound exhibited lower MIC values against MRSA strains compared to traditional treatments like vancomycin, suggesting its potential as a novel therapeutic agent.

Properties

Molecular Formula |

C10H7F3N2O |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

4-cyclopropyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)8-3-6(5-1-2-5)7(4-14)9(16)15-8/h3,5H,1-2H2,(H,15,16) |

InChI Key |

XVNJYHDGYUKQIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=O)NC(=C2)C(F)(F)F)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.